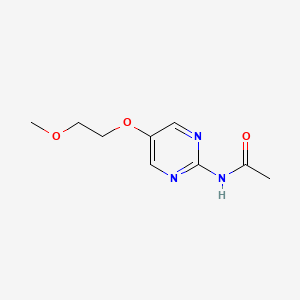
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide is a chemical compound with the molecular formula C9H13N3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
Métodos De Preparación
The synthesis of N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide typically involves the reaction of 2-chloropyrimidine with 2-methoxyethanol in the presence of a base to form the intermediate 5-(2-methoxyethoxy)pyrimidine. This intermediate is then reacted with acetic anhydride to yield the final product, this compound. The reaction conditions usually involve heating and the use of solvents such as toluene or ethyl acetate.
Análisis De Reacciones Químicas
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential use in drug development, particularly for their anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide can be compared with other pyrimidine derivatives, such as:
N-(5-Ethoxypyrimidin-2-yl)acetamide: Similar in structure but with an ethoxy group instead of a methoxyethoxy group.
N-(Pyridin-2-yl)acetamide: Contains a pyridine ring instead of a pyrimidine ring.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
61533-70-8 |
|---|---|
Fórmula molecular |
C9H13N3O3 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
N-[5-(2-methoxyethoxy)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C9H13N3O3/c1-7(13)12-9-10-5-8(6-11-9)15-4-3-14-2/h5-6H,3-4H2,1-2H3,(H,10,11,12,13) |
Clave InChI |
XEYJATGZBDFKLT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC=C(C=N1)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




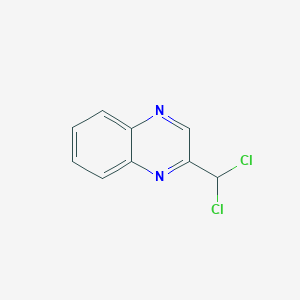
![1-Azaspiro[4.4]nonan-3-one](/img/structure/B12931602.png)
![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)
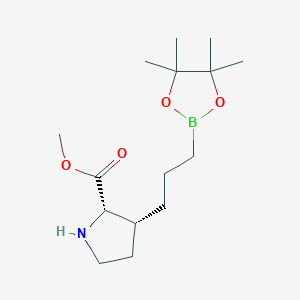
![6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide](/img/structure/B12931617.png)
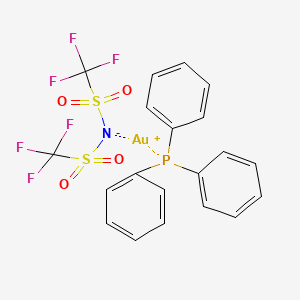

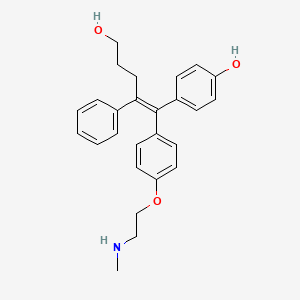
![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)
![Tert-butyl3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate](/img/structure/B12931654.png)
![1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12931656.png)

